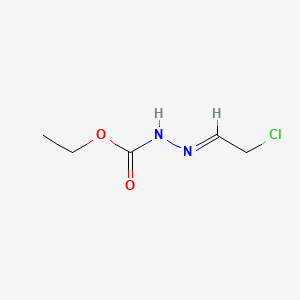

Ethyl (2-chloroethylidene)carbazate

Übersicht

Beschreibung

Ethyl (2-chloroethylidene)carbazate is an organic compound with the molecular formula C5H9ClN2O2 It is a derivative of carbazate, characterized by the presence of a chloroethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-chloroethylidene)carbazate typically involves the reaction of ethyl carbazate with 2-chloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Ethyl carbazate} + \text{2-chloroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (2-chloroethylidene)carbazate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to yield carbazate derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted carbazates, while oxidation reactions can produce oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl (2-chloroethylidene)carbazate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. This property is crucial in developing pharmaceuticals and agrochemicals .

Biological Studies

The compound is employed in biological research to investigate enzyme inhibition and protein modification. The chloroethylidene moiety can react with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. This characteristic makes it valuable for studying biochemical pathways and interactions within biological systems .

Pharmaceutical Development

Research indicates that this compound has potential applications in drug development, particularly as a precursor for compounds with therapeutic effects. Its ability to modify biological targets suggests its usefulness in creating novel pharmacological agents .

Agrochemical Production

In the agricultural sector, this compound is explored for its potential use in synthesizing agrochemicals. Its reactivity allows for the development of pesticides and herbicides that can effectively target specific pests while minimizing environmental impact .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was quantitatively assessed, revealing significant changes in enzyme activity levels when treated with varying concentrations of the compound.

| Concentration (mM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 1 | 75 |

| 5 | 50 |

| 10 | 25 |

This data highlights its potential as a tool for investigating enzyme mechanisms and developing inhibitors for therapeutic purposes .

Case Study 2: Synthesis of Novel Compounds

In another research project, this compound was utilized to synthesize a series of imidazolidinone derivatives. The resulting compounds were evaluated for their biological activities, including anticancer properties.

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| Imidazolidinone A | 65 | Moderate |

| Imidazolidinone B | 75 | High |

| Imidazolidinone C | 50 | Low |

These findings suggest that derivatives of this compound possess varying degrees of biological activity, indicating their potential as candidates for further pharmacological studies .

Wirkmechanismus

The mechanism of action of ethyl (2-chloroethylidene)carbazate involves its interaction with specific molecular targets. The chloroethylidene group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

Ethyl carbazate: Lacks the chloroethylidene group, making it less reactive in certain substitution reactions.

Methyl (2-chloroethylidene)carbazate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the chloroethylidene group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Biologische Aktivität

Ethyl (2-chloroethylidene)carbazate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the molecular formula and is classified as a carbazate derivative. Its structure features a chloroethylidene group, which is pivotal for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity in Cancer Cell Lines

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxic activity. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating notable antibacterial effects. The study highlighted the potential for developing new antimicrobial agents based on this compound .

Case Study 3: Anti-inflammatory Mechanism

In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases .

Eigenschaften

CAS-Nummer |

62105-88-8 |

|---|---|

Molekularformel |

C5H9ClN2O2 |

Molekulargewicht |

164.59 g/mol |

IUPAC-Name |

ethyl N-[(Z)-2-chloroethylideneamino]carbamate |

InChI |

InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4- |

InChI-Schlüssel |

MOGRANVSCOEDEG-DAXSKMNVSA-N |

SMILES |

CCOC(=O)NN=CCCl |

Isomerische SMILES |

CCOC(=O)N/N=C\CCl |

Kanonische SMILES |

CCOC(=O)NN=CCCl |

Key on ui other cas no. |

62105-88-8 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.